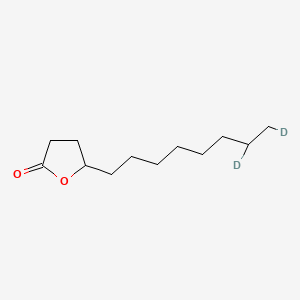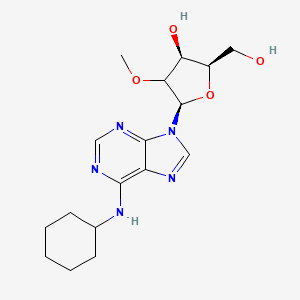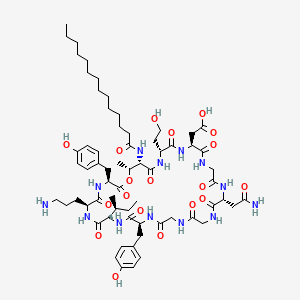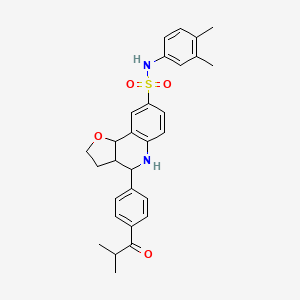
Ophiopojaponin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is specifically identified as Pennogenin 3-O-{2’-O-acetyl-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside} . Ophiopojaponin A is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopojaponin A involves the extraction and isolation from the tubers of Ophiopogon japonicus. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound . Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating that most studies rely on natural extraction methods.
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Ophiopogon japonicus. The process involves harvesting the tubers, drying, and then using solvents such as methanol or ethanol for extraction. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Ophiopojaponin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound, often using glycosyl donors and catalysts.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which are studied for their distinct biological activities .
Scientific Research Applications
Chemistry:
- Used as a reference compound in the study of steroidal glycosides.
- Investigated for its unique structural properties and potential for chemical modifications .
Biology:
- Studied for its cytostatic activity, which can inhibit the growth of certain cancer cells .
- Explored for its potential to modulate immune responses and anti-inflammatory effects .
Medicine:
- Investigated for its cardioprotective properties, particularly in the treatment of heart diseases .
- Studied for its potential neuroprotective effects and ability to improve cognitive functions .
Industry:
Mechanism of Action
Ophiopojaponin A is compared with other similar steroidal glycosides, such as Ophiopojaponin D and Ophiopogonin D . These compounds share similar structural features but differ in their specific sugar moieties and biological activities.
Comparison with Similar Compounds
Ophiopojaponin D: Another glycoside from Ophiopogon japonicus with phenylpropanoid structure.
Ophiopogonin D: A steroidal glycoside with distinct biological activities, including anti-inflammatory and cardioprotective effects.
Uniqueness of Ophiopojaponin A: this compound is unique due to its specific glycosidic linkage and acetylation, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C46H72O18 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H72O18/c1-20-9-14-45(57-18-20)22(3)46(55)31(64-45)16-28-26-8-7-24-15-25(10-12-43(24,5)27(26)11-13-44(28,46)6)60-42-39(63-41-38(59-23(4)48)35(53)32(50)21(2)58-41)37(34(52)30(17-47)61-42)62-40-36(54)33(51)29(49)19-56-40/h7,20-22,25-42,47,49-55H,8-19H2,1-6H3/t20-,21+,22-,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-,46-/m1/s1 |
InChI Key |
LERALCVLYDPIAD-VSGHBKQDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)
![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)


![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
